molecular formula C7H15N3O B1444946 1-Methyl-1-(oxolan-2-ylmethyl)guanidine CAS No. 1250349-48-4

1-Methyl-1-(oxolan-2-ylmethyl)guanidine

Cat. No.: B1444946
CAS No.: 1250349-48-4
M. Wt: 157.21 g/mol
InChI Key: NKMAMBASECUGKZ-UHFFFAOYSA-N
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Description

1-Methyl-1-(oxolan-2-ylmethyl)guanidine is a chemical compound with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.21 g/mol This compound is characterized by the presence of a guanidine group substituted with a methyl group and an oxolan-2-ylmethyl group

Preparation Methods

The synthesis of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine typically involves the reaction of guanidine derivatives with oxolan-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Methyl-1-(oxolan-2-ylmethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1-(oxolan-2-ylmethyl)guanidine has several scientific research applications, including:

    Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes involving guanidine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .

Comparison with Similar Compounds

1-Methyl-1-(oxolan-2-ylmethyl)guanidine can be compared with other guanidine derivatives such as:

Properties

IUPAC Name

1-methyl-1-(oxolan-2-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10(7(8)9)5-6-3-2-4-11-6/h6H,2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMAMBASECUGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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